8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
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Overview
Description
8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a complex heterocyclic compound. It features a fused ring system incorporating triazole and benzotriazine moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic conditions, followed by methylation and thiolation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The triazole and benzotriazine rings are known to interact with various biological targets, making them valuable in medicinal chemistry.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the benzotriazine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
- 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[4,3-c][1,2,4]benzotriazin-6-ol
- 8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[3,2-c][1,2,4]benzotriazin-6-ol
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups and fused ring system. This configuration provides distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C11H13N5OS |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
8,8-dimethyl-2-methylsulfanyl-9H-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol |
InChI |
InChI=1S/C11H13N5OS/c1-11(2)4-6-8(7(17)5-11)13-14-9-12-10(18-3)15-16(6)9/h5,17H,4H2,1-3H3 |
InChI Key |
NHAVQRNFCOXVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C1)O)N=NC3=NC(=NN23)SC)C |
Origin of Product |
United States |
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